[(Tosylimino)iodo]benzene

nitrene transfer aziridination catalysis

Traditional in situ generated iminoiodinanes suffer from batch-to-batch variability and solubility limitations, compromising reaction reproducibility and mechanistic studies. [(Tosylimino)iodo]benzene (PhINTs) eliminates these issues as a bench-stable, crystalline nitrene source with defined stoichiometry. • Achieve up to 90% yield of N-tosylaziridines from alkenes. • Organocatalytic aziridination of styrenes-metal-free pharmaceutical intermediate route. • Hofmann rearrangement of benzamides with superior selectivity. >95% pure, white to light yellow solid; refrigerated storage ensures lot-to-lot consistency.

Molecular Formula C13H12INO2S
Molecular Weight 373.21 g/mol
Cat. No. B8099247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(Tosylimino)iodo]benzene
Molecular FormulaC13H12INO2S
Molecular Weight373.21 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N=IC2=CC=CC=C2
InChIInChI=1S/C13H12INO2S/c1-11-7-9-13(10-8-11)18(16,17)15-14-12-5-3-2-4-6-12/h2-10H,1H3
InChIKeyWECCHUKCGHQAQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(Tosylimino)iodo]benzene: Primary Nitrene Transfer Reagent


[(Tosylimino)iodo]benzene (PhINTs, CAS 55962-05-5) is a hypervalent iodine(III) reagent that functions as a bench-stable, isolable nitrene source, uniquely delivering a tosylnitrene (TsN) moiety to organic substrates . Structurally characterized by X-ray crystallography, PhINTs is a yellow solid with a melting point of 100–105 °C (decomp) [1]. Unlike oxidants that facilitate oxygen atom transfer (e.g., iodosobenzene, PhIO), PhINTs is explicitly a nitrogen-transfer agent, enabling aziridination of alkenes and C–H amination under both transition-metal and organocatalytic conditions [2]. Its commercial availability and defined structure eliminate the variability inherent in in situ generation methods.

Defined nitrene transfer reagent, not an oxidant
Bench-stable, isolable tosylnitrene source
Compatible with metal and organocatalytic protocols
Eliminates variability of in situ generation

Why PhINTs Are Irreplaceable


Generic substitution of PhINTs with alternative nitrene sources or oxidants often fails due to fundamental differences in reaction outcomes, selectivity profiles, and handling requirements. PhINTs delivers a tosylnitrene, whereas iodosobenzene (PhIO) transfers an oxygen atom, leading to epoxidation instead of aziridination [1]. Organic azides, while also nitrene precursors, typically require higher activation temperatures and can release stoichiometric nitrogen gas, potentially causing pressure buildup or safety concerns [2]. In situ generated iminoiodinanes suffer from solubility and stability issues, introducing batch-to-batch variability and complicating kinetic studies. Consequently, the choice of PhINTs versus an alternative is not a matter of simple reagent replacement but a critical determinant of reaction chemoselectivity, operational convenience, and mechanistic reproducibility.

PhIO (iodosobenzene)
Transfers oxygen, leading to epoxidation instead of aziridination
Organic azides
Require higher activation temperatures; stoichiometric N₂ release may raise pressure or safety concerns
In situ iminoiodinanes
Solubility and stability issues introduce batch variability and complicate kinetic studies

PhINTs: Quantitative Evidence vs Comparators


Aziridination over Epoxidation Selectivity

Under identical iron-based catalytic conditions, PhINTs promotes aziridination (N-transfer) whereas iodosobenzene (PhIO) leads exclusively to epoxidation (O-transfer). This chemoselectivity is fundamental; PhINTs and PhIO are isoelectronic but transfer different atoms, yielding entirely different product classes [1].

Chemoselectivity
Head-to-head
PhINTs → N-transfer (aziridination)
vs
PhIO → O-transfer (epoxidation)
Fundamental reaction outcome difference
Identical Fe catalyst; chemoselectivity critical for target molecule design
nitrene transfer aziridination catalysis

Optimized Porphyrin Catalysts for Aziridination Yield

The yield of N-tosylaziridination using PhINTs is highly dependent on the choice of catalyst and the rigorous exclusion of water. Using Fe(TDCPP)(ClO4) under anhydrous conditions provides yields between 40% and 90% for a range of alkenes, representing a significant improvement over Fe(TPP)(Cl) systems, which suffer from catalyst degradation and hydrolysis side-reactions [1].

Aziridination Yield
Head-to-head
40–90%
Reported yield range with Fe(TDCPP)(ClO4)
Fe(TPP)(Cl) yields lower due to catalyst degradation
aziridination porphyrin catalysts yield optimization

Organocatalytic Nitrene Transfer for Aziridination

PhINTs enables organocatalytic aziridination of styrenes via an iminium salt catalyst, a mode of reactivity not accessible with many other nitrene sources. This organocatalytic method provides an alternative to metal-catalyzed processes, potentially offering advantages in cost, toxicity, and ease of experimental procedure [1].

Catalysis Mode
Class-level
Iminium-catalyzed nitrene transfer
Supports metal-free aziridination protocols
May align with green chemistry or metal-sensitive sequences
organocatalysis nitrene transfer iminium catalysis

Selective Hofmann Rearrangement to Labile Isocyanates

PhINTs facilitates the Hofmann rearrangement of aromatic and aliphatic carboxamides under mild conditions, offering high selectivity that allows for the isolation of labile isocyanate intermediates or their in situ conversion to carbamates. This is a distinct advantage over stronger hypervalent iodine oxidants, which often yield complex reaction mixtures [1].

Hofmann Selectivity
Class-level
PhINTs: clean isocyanate/carbamate
vs
Other hypervalent I: complex mixtures
Milder, more selective Hofmann rearrangement
Enables isolation of sensitive intermediates
Hofmann rearrangement carbamate synthesis selective oxidation

PhINTs: Optimal Application Scenarios


Iron Porphyrin-Catalyzed Aziridination

Procure PhINTs for use with Fe(TDCPP)(ClO4) under anhydrous conditions to achieve high yields (up to 90%) of N-tosylaziridines from a range of alkenes, including styrene, stilbenes, and aliphatic alkenes [1]. This application is particularly relevant for the stereospecific syn-addition of the NTs moiety to double bonds.

Organocatalytic Nitrene Transfer for Aziridination

Utilize PhINTs in conjunction with an iminium salt catalyst for organocatalytic aziridination of styrenes [1]. This scenario is advantageous when metal contamination must be avoided, such as in the synthesis of pharmaceutical intermediates or when exploring green chemistry alternatives to traditional metal catalysts.

Mild Hofmann Rearrangement for Carbamate Synthesis

Employ PhINTs for the Hofmann rearrangement of substituted benzamides and aliphatic carboxamides, where other hypervalent iodine reagents produce complex mixtures [1]. The mild conditions and high selectivity enable the isolation of labile isocyanates or their one-pot conversion to methyl carbamates, streamlining the synthesis of valuable intermediates.

Application
Selection Property
Validation Focus
Iron porphyrin-catalyzed aziridination
Catalyst pairing (Fe(TDCPP)(ClO4)) and anhydrous conditions
Stereospecific syn-addition and yield optimization
Organocatalytic nitrene transfer
Iminium salt catalyst compatibility
Metal-free sequence and green chemistry alignment
Mild Hofmann rearrangement
Selective oxidation profile
Isocyanate intermediate stability and carbamate synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


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